molecular formula C17H17ClN4O3S B15152875 5-(4-chloro-3-nitrophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

5-(4-chloro-3-nitrophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B15152875
M. Wt: 392.9 g/mol
InChI Key: PRPUKCAKNJZLRM-UHFFFAOYSA-N
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Description

5-(4-chloro-3-nitrophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one is a complex heterocyclic compound It features a unique tricyclic structure with multiple functional groups, including a chloro-nitrophenyl group, an ethyl group, and a thia-triazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloro-3-nitrophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one typically involves multi-step reactions. One common method includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in ethanol, catalyzed by sodium bisulfate . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-chloro-3-nitrophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

  • **Substitution

Properties

Molecular Formula

C17H17ClN4O3S

Molecular Weight

392.9 g/mol

IUPAC Name

5-(4-chloro-3-nitrophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

InChI

InChI=1S/C17H17ClN4O3S/c1-2-21-6-5-10-13(8-21)26-17-14(10)16(23)19-15(20-17)9-3-4-11(18)12(7-9)22(24)25/h3-4,7,15,20H,2,5-6,8H2,1H3,(H,19,23)

InChI Key

PRPUKCAKNJZLRM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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